(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride
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Description
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride, also known as A-PVP, is a synthetic stimulant drug that belongs to the cathinone class. A-PVP is a highly potent psychostimulant that has been used for scientific research purposes.
Scientific Research Applications
Asymmetric Synthesis in Antibacterial Agents
The compound is a key member of the quinolonecarboxylic acid class of antibacterial agents. Studies have shown that the S-(+) enantiomer of this compound is more active against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enantiomer also demonstrated better in vivo activity in a Pseudomonas aeruginosa mouse protection model, highlighting its potential clinical significance (Rosen et al., 1988).
Fluorescent Probes for Mercury Ion
This compound has been used in the synthesis of fluorescent probes for mercury ion detection. The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced novel imidazo[1,2-a]pyridine derivatives. These derivatives, including 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, have shown efficiency as fluorescent probes both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Neuroleptic Activity
In the field of neuropharmacology, derivatives of this compound have been synthesized for potential neuroleptic (antipsychotic) activities. One study synthesized benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Certain derivatives showed significantly higher activity compared to existing drugs, indicating their potential in treating psychosis (Iwanami et al., 1981).
Adamantane Series Synthesis
The Mannich reaction involving (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride led to the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, demonstrating the compound's versatility in synthesizing various organic structures (Makarova et al., 2002).
Studies in Free Radical Polymerization
This compound has been involved in studies on free radical polymerization, particularly in the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. The polymers formed in this reaction, featuring methyl ketone chain ends, were characterized using MALDI-TOF mass spectrometry, demonstrating its application in polymer science (Liu & Rimmer, 2002).
Synthesis of Nucleotide Analogues
The compound has been utilized in the synthesis of unconventional nucleotide analogues, specifically N-substituted 3-(adenin-9-yl)pyrrolidin-2-ones. This synthesis involved several steps, including aminolysis and chlorination, and is important for developing novel nucleotide-based compounds (Koomen et al., 1973).
properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZDEOQVHTHKS-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride |
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